molecular formula C14H11FN2O B1439190 (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol CAS No. 33060-92-3

(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Cat. No.: B1439190
CAS No.: 33060-92-3
M. Wt: 242.25 g/mol
InChI Key: TXTJFLZJDDJOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. This particular compound is notable for its unique structural features, which make it significant in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol typically involves the reaction of 5-fluoro-1H-benzimidazole with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of the class, known for its broad range of biological activities.

    5-fluoro-1H-benzimidazole: A fluorinated derivative with enhanced properties.

    (1H-1,3-benzodiazol-2-yl)(phenyl)methanol: A non-fluorinated analog with similar structural features.

Uniqueness

(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-10-6-7-11-12(8-10)17-14(16-11)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTJFLZJDDJOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 3
Reactant of Route 3
(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 5
Reactant of Route 5
(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Reactant of Route 6
Reactant of Route 6
(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.